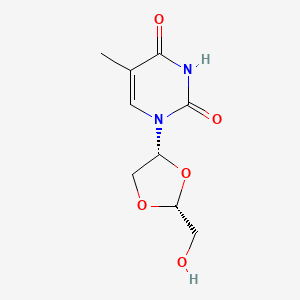

Dioxolane-THYMINE

Description

Properties

CAS No. |

127658-07-5 |

|---|---|

Molecular Formula |

C9H12N2O5 |

Molecular Weight |

228.20 g/mol |

IUPAC Name |

1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m1/s1 |

InChI Key |

BCAWWPAPHSAUQZ-RNFRBKRXSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2COC(O2)CO |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CO[C@H](O2)CO |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2COC(O2)CO |

Other CAS No. |

136982-89-3 |

Synonyms |

(-)-beta-D-(2R,4R)-dioxolane-thymine dioxolane-thymine |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions

-

Ozonolysis : Conducted at −78°C in dichloromethane with a methanol quench.

-

Lactone Formation : Glycolic acid and aldehyde reacted in the presence of p-toluenesulfonic acid (PTSA) at room temperature.

-

Reduction : DIBAL in tetrahydrofuran (THF) at 0°C, followed by acetylation with acetic anhydride and 4-dimethylaminopyridine (DMAP).

Coupling with Thymine Base

The stereoselective coupling of the 1,3-dioxolane intermediate with thymine is achieved using Lewis acid catalysts. Titanium tetrachloride (TiCl₄) facilitates the formation of the β-glycosidic bond, favoring the desired β-anomer over the α-form. The thymine base is first silylated with hexamethyldisilazane (HMDS) to protect reactive hydroxyl and amine groups, enhancing its nucleophilicity.

Procedure Outline

-

Silylation : Thymine is treated with HMDS in anhydrous THF under reflux.

-

Coupling : The silylated thymine is reacted with the acylated dioxolane intermediate in the presence of TiCl₄ (1.0 M in CH₂Cl₂) at room temperature for 2 hours.

-

Deprotection : The silyl and acyl groups are removed using tetrabutylammonium fluoride (TBAF) in THF, yielding DOT as a white powder.

Stereochemical Confirmation

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy validate the β-configuration of the glycosidic bond. The H NMR spectrum of DOT exhibits characteristic signals at δ 1.72 (s, 3H, thymine methyl), δ 6.28 (s, 1H, H-1'), and δ 11.35 (s, 1H, thymine NH).

Preparation of Phosphoramidate Prodrugs

To bypass the rate-limiting monophosphorylation step in DOT activation, phosphoramidate prodrugs have been developed. These derivatives mask the monophosphate group, enhancing cellular uptake and metabolic stability.

Method 1: Direct Coupling

DOT (I) is reacted with a phosphorochloridate (3) in the presence of N-methylimidazole (NMI) as a catalyst. The reaction proceeds in anhydrous THF at room temperature, followed by purification via silica gel chromatography.

Example :

Method 2: In Situ Phosphochloramidate Generation

Amino acid esters are reacted with aryloxy phosphorodichloridate (3) at −5°C to 0°C, generating a reactive phosphochloramidate intermediate. DOT is then added, and the mixture warms to room temperature, yielding prodrugs with improved purity.

Example :

-

D-dioxolane-thymine 5′-(4-bromophenyl isopropyloxy-L-alanyl phosphate) (19)

Structural Variants and Their Synthetic Outcomes

Phosphoramidate prodrugs exhibit structural diversity based on aryloxy groups and amino acid esters. The table below summarizes key derivatives and their preparation metrics:

| Compound | Aryloxy Group | Amino Acid Ester | Yield (%) | Key H NMR Signals (δ) |

|---|---|---|---|---|

| 13 | 2-chlorophenyl | n-butyloxy-L-alanyl | 59 | 0.82–0.88 (m, 3H), 7.51 (d, Hz, 1H) |

| 35 | 4-methoxyphenyl | isopropyloxy-L-alanyl | 68 | 3.67–3.75 (m, 4H), 6.88 (dd, Hz, 2H) |

| 40 | 4-bromophenyl | butyloxy-D-alanyl | 55 | 0.82–0.87 (m, 3H), 7.53–7.56 (m, 2H) |

| 47 | 4-chlorophenyl | cyclohexyloxy-(S)-2-aminobutyric | 61 | 1.44–1.76 (m, 9H), 7.39–7.43 (m, 3H) |

Analytical and Mechanistic Insights

Stereochemical Control

The β-selectivity in glycosidic bond formation is attributed to the TiCl₄-catalyzed S2 mechanism, where the thymine base attacks the carbocation intermediate from the less-hindered α-face.

Metabolic Stability

Phosphoramidate prodrugs show rapid hydrolysis in hepatic microsomes but remain stable in gastrointestinal fluid, suggesting oral bioavailability. For instance, compound 45 exhibits a half-life () of 4.2 hours in human liver microsomes compared to 12.8 hours in simulated gastric fluid .

Chemical Reactions Analysis

Types of Reactions: Dioxolane Thymidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with nickel catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxolane carboxylates, while reduction can produce dioxolane alcohols .

Scientific Research Applications

Antiviral Activity Against HIV

1.1 Mechanism of Action

Dioxolane-thymine functions primarily as a nucleoside reverse transcriptase inhibitor (NRTI). It exhibits potent antiviral activity against both wild-type and drug-resistant strains of HIV. Studies have shown that this compound is effective in inhibiting HIV replication by interfering with the reverse transcription process, which is crucial for viral propagation .

1.2 Structure-Activity Relationship

Research has focused on enhancing the antiviral efficacy of this compound through the development of prodrugs. For instance, phosphoramidate prodrugs of this compound have been synthesized and evaluated for their ability to improve metabolic stability and bioavailability. One notable derivative demonstrated a 75-fold increase in anti-HIV activity compared to the parent compound, with minimal cytotoxicity .

Pharmacokinetics and Metabolism

2.1 Absorption and Distribution

Pharmacokinetic studies indicate that this compound is rapidly absorbed and exhibits a two-compartment model of distribution in vivo. It has shown promising stability profiles in simulated gastrointestinal environments, suggesting potential for oral administration .

2.2 Resistance Mechanisms

This compound has demonstrated resilience against common mutations found in HIV strains that confer resistance to other NRTIs. This includes mutations such as M184V and K65R, making it a valuable candidate for further development in HIV treatment regimens .

Cytotoxicity and Selectivity

3.1 Comparative Studies

In vitro studies have compared the cytotoxicity of this compound with other nucleoside analogs. Results indicate that this compound exhibits lower cytotoxicity while maintaining effective antiviral activity, which is crucial for therapeutic applications .

3.2 Therapeutic Index

The therapeutic index of this compound is favorable when compared to existing treatments, making it a promising candidate for further clinical evaluation .

Broader Biological Applications

4.1 Antibacterial and Antifungal Properties

Beyond its antiviral applications, dioxolane derivatives have been explored for antibacterial and antifungal activities. Studies indicate that compounds containing the dioxolane moiety can exhibit significant biological activity against various pathogens, although specific data on this compound's efficacy in these areas remains limited .

4.2 Potential Anti-inflammatory Effects

Emerging research suggests that dioxolane derivatives may also possess anti-inflammatory properties, which could expand their therapeutic applications beyond antiviral treatment .

Case Studies

Mechanism of Action

Dioxolane Thymidine exerts its effects by inhibiting the enzyme reverse transcriptase, which is essential for the replication of retroviruses like HIV. By incorporating into the viral DNA, it causes chain termination, preventing the virus from replicating . The molecular targets include thymidylate kinase and thymidine kinase, which are involved in the phosphorylation and activation of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Prodrugs of DOT: Aliphatic and Amino Acid Esters

DOT prodrugs, including aliphatic (e.g., compounds 1–12) and amino acid esters (e.g., compounds 13–17), were synthesized to enhance pharmacokinetic properties.

- Aliphatic Esters (Compounds 9–10): Show reduced antiviral activity (EC₅₀ = 0.05–0.06 μM) compared to DOT, likely due to steric hindrance from bulky ester groups . Amino Acid Esters (Compounds 13–17): Retain anti-HIV potency (EC₅₀ = 0.02–0.03 μM) equivalent to DOT while maintaining low cytotoxicity (CC₅₀ > 100 μM in PBM, CEM, and Vero cells) .

- Stability: Hydrolysis studies (Table 2, ) reveal ester prodrug stability under varying conditions: Compound Chemical Hydrolysis (pH 2.0, t₁/₂ min) Enzymatic Hydrolysis (t₁/₂ min) 1 1580 ± 320 16.3 ± 1.1 2 1600 ± 320 18.5 ± 0.4 3 1800 ± 380 29.0 ± 0.3 Amino acid esters exhibit slower enzymatic hydrolysis, suggesting prolonged release of active DOT in vivo .

Phosphate Prodrugs of DOT

Phosphate prodrugs, such as HDP- and ODE-DOT monophosphates, were synthesized to bypass the rate-limiting phosphorylation step required for NRTI activation .

- Synthesis Efficiency : HDP-DOT and ODE-DOT were prepared in 60% and 93% yields, respectively, using deprotection strategies with NaOH/THF .

- Stability : Phosphate prodrugs undergo alkaline phosphatase-mediated hydrolysis, a critical pathway for intracellular activation . Comparative data with aliphatic esters indicate faster enzymatic activation but lower chemical stability at physiological pH .

Structural Analogs: Iso-Nucleosides

A 2,6-dioxobicyclo[3.2.0]heptane-based isonucleoside was synthesized as a DOT analog. While its anti-HIV activity remains under investigation, structural modifications aim to enhance binding to reverse transcriptase while minimizing off-target effects .

Key Findings and Implications

- Superior Prodrugs: Amino acid esters (compounds 13–17) balance antiviral potency, low cytotoxicity, and favorable hydrolysis profiles, making them promising candidates for clinical development .

- Synthesis Challenges : Aliphatic esters with bulky groups (e.g., compounds 9–10) highlight the trade-off between stability and activity, underscoring the need for optimized prodrug design .

- Phosphate Prodrugs : While efficient in bypassing phosphorylation, their reliance on enzymatic activation may limit utility in patients with alkaline phosphatase deficiencies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.